(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
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Overview
Description
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a synthetic organic compound that features a piperidine ring substituted with two fluorine atoms, a pyridine ring, and a tetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Pyridine Ring Functionalization: The pyridine ring is functionalized with appropriate substituents to allow for subsequent coupling reactions.
Coupling Reactions: The piperidine and pyridine intermediates are coupled using reagents like palladium catalysts under specific conditions to form the desired compound.
Introduction of the Tetrahydrothiophene Moiety: The tetrahydrothiophene group is introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for specific receptors.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoropiperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
- (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrothiophen-2-yl)oxy)pyridin-4-yl)methanone
Uniqueness
The uniqueness of (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both fluorine atoms and the tetrahydrothiophene moiety can impart unique properties compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2S/c16-15(17)3-6-19(7-4-15)14(20)11-1-5-18-13(9-11)21-12-2-8-22-10-12/h1,5,9,12H,2-4,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEROEDOHOGVJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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